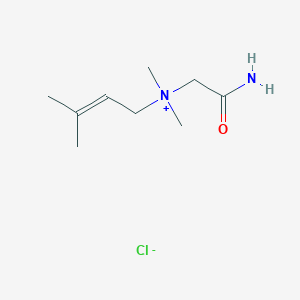
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride is a chemical compound with a unique structure that includes an amino group, an oxo group, and a trimethylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride typically involves the reaction of 2-amino-2-oxoethyl compounds with trimethylbutenyl derivatives under specific conditions. One common method includes the use of polymerizable ionic liquids and other functional monomers . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as magnetic solid-phase extraction can be employed to purify the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminium compounds.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function . Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-2-oxoethyl)acetamide
- N-(2-Amino-2-oxoethyl)acrylamide
Uniqueness
N-(2-Amino-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride is unique due to its specific structural features, such as the trimethylbutenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
88471-84-5 |
|---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl)-dimethyl-(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)5-6-11(3,4)7-9(10)12;/h5H,6-7H2,1-4H3,(H-,10,12);1H |
InChI Key |
VZMWLAMSRFNRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[N+](C)(C)CC(=O)N)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


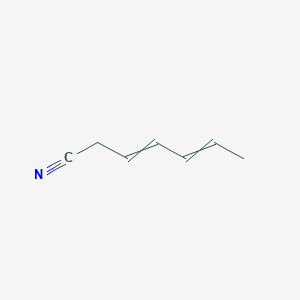
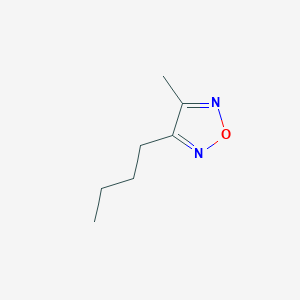

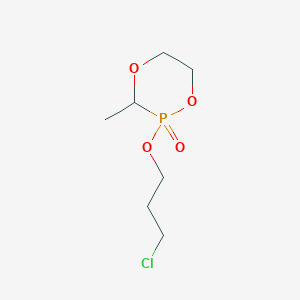
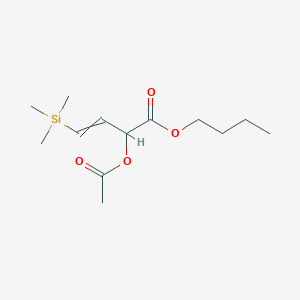
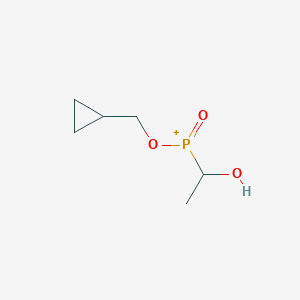
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
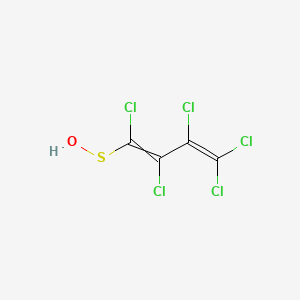
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
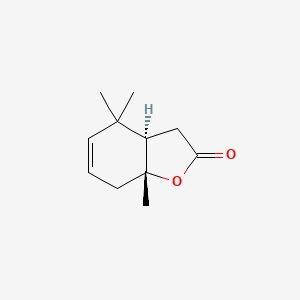

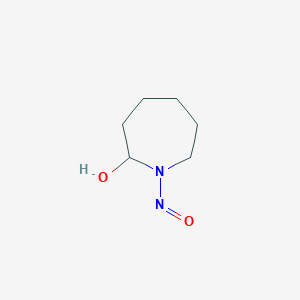
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
